molecular formula C7H5N3O B1343274 Pyrido[3,4-B]pyrazin-5(6H)-one CAS No. 679797-41-2

Pyrido[3,4-B]pyrazin-5(6H)-one

Cat. No. B1343274
CAS RN: 679797-41-2
M. Wt: 147.13 g/mol
InChI Key: WUWZFLYEDXODEJ-UHFFFAOYSA-N
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Description

Pyrido[3,4-B]pyrazin-5(6H)-one is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs with therapeutic properties. In

Scientific Research Applications

Electrochemical DNA Sensing

Pyrido[3,4-B]pyrazin-5(6H)-one derivatives have been utilized in electrochemical sensing of DNA . This application is significant in the field of biochemistry and molecular biology, where accurate and sensitive detection of DNA is crucial.

Nonlinear Optical Properties

These compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds nonlinearly to the electric field E of the light.

Biological Activity

Pyrido[3,4-B]pyrazin-5(6H)-one derivatives have been found to exhibit biological activity . They have been used in in vitro antioxidant and antiurease activity. This makes them potential candidates for the development of new therapeutic agents.

Synthetic Strategies

There have been comprehensive data reported on the synthetic strategies and approaches to Pyrido[3,4-B]pyrazin-5(6H)-one derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system, providing a valuable resource for researchers in the field.

Design of Protein Kinase Inhibitors

A novel family of disubstituted pyrido[3,4-B]pyrazin-5(6H)-one-based compounds was discovered as a valuable series for the design of promising protein kinase inhibitors . Protein kinases play a key role in cellular processes, and their inhibitors are often used in the treatment of various diseases, including cancer.

Pharmacophoric Group Identification

In the design of protein kinase inhibitors, the 4-(piperidin-1-yl)aniline moiety has been identified as a pharmacophoric group, in C-5 or C-8 positions of the pyrido[3,4-B]pyrazin-5(6H)-one . A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

properties

IUPAC Name

6H-pyrido[3,4-b]pyrazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-6-5(1-2-10-7)8-3-4-9-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWZFLYEDXODEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=NC=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633802
Record name Pyrido[3,4-b]pyrazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[3,4-B]pyrazin-5(6H)-one

CAS RN

679797-41-2
Record name Pyrido[3,4-b]pyrazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H-pyrido[3,4-b]pyrazin-5-one
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